

In-Depth Technical Guide: Physicochemical and Solubility Profile of AVX-13616

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AVX 13616

Cat. No.: B605707

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVX-13616 is a novel antibacterial agent with a complex molecular structure, identified as 3-Methylbutyl (2S)-2-[[2R)-2-[[2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride.^[1] Given its potential therapeutic application, a thorough understanding of its physicochemical properties and solubility is paramount for formulation development, pharmacokinetic studies, and overall drug design. This technical guide provides a summary of the available information on AVX-13616 and outlines standard experimental protocols for determining its key physicochemical characteristics.

Core Physicochemical Properties

A comprehensive physicochemical characterization is fundamental to the preclinical development of any new chemical entity. While specific experimental data for AVX-13616 is not extensively available in the public domain, this section details the known properties and provides standardized methodologies for the determination of outstanding parameters.

Molecular Structure and Identity

Property	Value	Source
IUPAC Name	3-Methylbutyl (2S)-2-[(2R)-2-[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate dihydrochloride	[1]
Chemical Formula	C ₅₀ H ₇₃ Cl ₂ N ₇ O ₇	[1]
Molecular Weight	955.07 g/mol	[1]
CAS Number	900814-48-4	

Melting Point, Boiling Point, and Decomposition Temperature

Specific data on the melting point, boiling point, and decomposition temperature of AVX-13616 are not currently available. The following table is provided as a template for data acquisition.

Parameter	Value (°C)
Melting Point	Data not available
Boiling Point	Data not available
Decomposition Temperature	Data not available

Experimental Protocol for Melting Point Determination (Capillary Method):

A small, finely powdered sample of AVX-13616 would be packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is ramped at a controlled rate (e.g., 1-2 °C/min) and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range.

Acid Dissociation Constant (pKa)

The pKa value is critical for understanding the ionization state of a compound at different pH values, which influences its solubility, absorption, and interaction with biological targets. The pKa of AVX-13616 has not been publicly reported.

Parameter	Value
pKa	Data not available

Experimental Protocol for pKa Determination (Potentiometric Titration):

A solution of AVX-13616 of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system). The solution is then titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added. The pKa value is determined from the midpoint of the resulting titration curve.

Solubility Profile

The solubility of AVX-13616 in various solvents is a critical parameter for its formulation and delivery. Quantitative solubility data is not yet available.

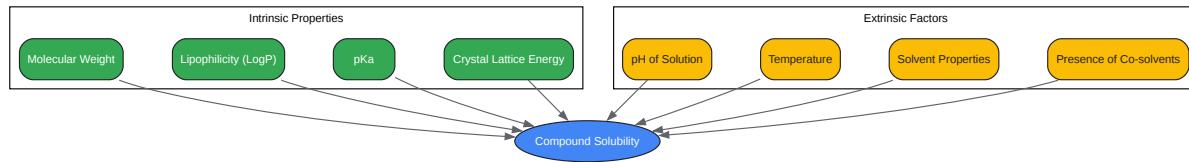
Solvent	Solubility (mg/mL)	Temperature (°C)
Water	Data not available	25
Phosphate-Buffered Saline (pH 7.4)	Data not available	25
Dimethyl Sulfoxide (DMSO)	Data not available	25
Ethanol	Data not available	25

Experimental Protocol for Solubility Determination (Shake-Flask Method):

An excess amount of AVX-13616 is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a specified period (e.g., 24-48

hours) to ensure equilibrium is reached. The suspension is then filtered to remove the undissolved solid. The concentration of AVX-13616 in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Visualization of Experimental Workflows and Concepts


General Workflow for Physicochemical Characterization of a New Chemical Entity

[Click to download full resolution via product page](#)

Caption: Workflow for the physicochemical characterization of a new chemical entity.

Factors Influencing Compound Solubility

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Datasheet & Catalog – Important Information / Disclaimer | KYOCERA AVX [kyocera-avx.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical and Solubility Profile of AVX-13616]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605707#avx-13616-physicochemical-properties-and-solubility\]](https://www.benchchem.com/product/b605707#avx-13616-physicochemical-properties-and-solubility)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com